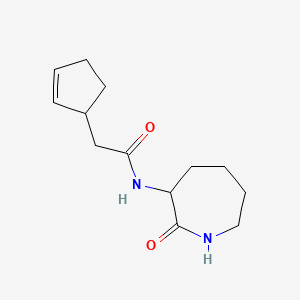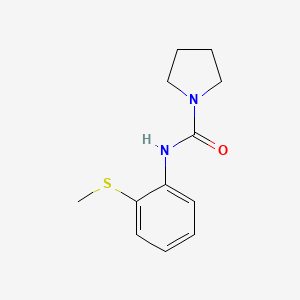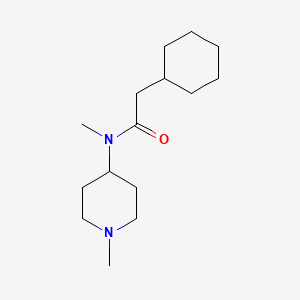
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-47965567, and it belongs to the class of quinoline derivatives. In
Wirkmechanismus
The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For example, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and protect neuronal cells from oxidative stress. In vivo studies have also shown that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and inflammatory cytokines at low concentrations. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to determine its potential toxicity and therapeutic value.
Zukünftige Richtungen
There are several future directions for the research on (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and therapeutic value in humans.
Synthesemethoden
The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been reported in the literature. The most common method involves the reaction of 2-chloro-5-fluoropyridine with 2-amino-3,4-dihydroquinolin-7(1H)-one in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neurological disorders. One study reported that (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone inhibited the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Another study showed that this compound had anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-6-11-4-3-9-18(14(11)10-12)15(19)13-5-1-2-8-17-13/h1-2,5-8,10H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOAZYXTOYLFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-pyridin-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)


![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)



![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)